molecular formula C9H19N3 B1628927 3-{[2-(Diethylamino)ethyl]amino}propanenitrile CAS No. 41832-86-4

3-{[2-(Diethylamino)ethyl]amino}propanenitrile

Cat. No. B1628927
CAS RN: 41832-86-4
M. Wt: 169.27 g/mol
InChI Key: SNLMPDMSCXQJJZ-UHFFFAOYSA-N
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Description

“3-{[2-(Diethylamino)ethyl]amino}propanenitrile” is a chemical compound with the molecular formula C9H19N3 . It contains a total of 36 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecular structure of “3-{[2-(Diethylamino)ethyl]amino}propanenitrile” includes 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) . The average mass of the molecule is 169.267 Da, and the monoisotopic mass is 169.157898 Da .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, in the identification of protein interactions, and in the development of new drugs.

Biochemical Research

“3-{[2-(Diethylamino)ethyl]amino}propanenitrile” is also used in biochemical research . It could be used in the study of cellular processes, which includes understanding the structure and function of complex biological molecules involved in the processes of life.

Medicine

Although there is limited information available, this compound could potentially be used in medical research . Further studies are needed to explore its potential medicinal properties and applications.

Pharmacology

In the field of pharmacology, this compound could be used in the development and testing of new drugs . It could also be used in studying the interactions of drugs with their biological targets.

Chemical Synthesis

This compound could be used as a reagent or building block in the synthesis of other complex organic compounds .

Analytical Chemistry

In analytical chemistry, “3-{[2-(Diethylamino)ethyl]amino}propanenitrile” could be used as a standard or reference compound in various analytical techniques .

Molecular Biology

In molecular biology, this compound could be used in the study of gene expression, protein synthesis, and other molecular mechanisms .

Environmental Science

While there is limited information available, this compound could potentially be used in environmental science research . Further studies are needed to explore its environmental applications.

properties

IUPAC Name

3-[2-(diethylamino)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMPDMSCXQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618387
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Diethylamino)ethyl]amino}propanenitrile

CAS RN

41832-86-4
Record name 3-[[2-(Diethylamino)ethyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41832-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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